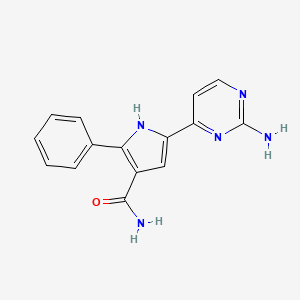
5-(2-aminopyrimidin-4-yl)-2-phenyl-1H-pyrrole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
5-(2-氨基嘧啶-4-基)-2-苯基-1H-吡咯-3-甲酰胺 的合成涉及几个步骤,包括中间体的制备及其在特定条件下的后续反应。 详细的合成路线和反应条件通常记录在科学文献和专利中 .
工业生产方法
该化合物的工业生产方法可能涉及确保高收率和纯度的规模化合成技术。 这些方法通常包括使用先进的设备和优化的反应条件,以实现高效的生产 .
化学反应分析
反应类型
5-(2-氨基嘧啶-4-基)-2-苯基-1H-吡咯-3-甲酰胺: 会发生各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。
还原: 该反应涉及添加氢或去除氧。
取代: 该反应涉及用另一个原子或原子基团取代一个原子或原子基团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 特定条件,例如温度、压力和溶剂,经过优化以实现所需的反应结果 .
主要形成的产物
这些反应形成的主要产物取决于所使用的特定反应条件和试剂。 有关这些产品的详细信息可以在科学文献和数据库中找到 .
科学研究应用
5-(2-氨基嘧啶-4-基)-2-苯基-1H-吡咯-3-甲酰胺: 具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗效果,以及作为药物开发的先导化合物。
工业: 用于开发新材料和化学工艺
作用机制
5-(2-氨基嘧啶-4-基)-2-苯基-1H-吡咯-3-甲酰胺 的作用机制涉及其与特定分子靶标和途径的相互作用。 这些相互作用会导致各种生物效应,例如抑制特定酶或调节信号通路 .
相似化合物的比较
类似化合物
与5-(2-氨基嘧啶-4-基)-2-苯基-1H-吡咯-3-甲酰胺 类似的化合物包括其他吡咯衍生物和氨基嘧啶化合物。 这些化合物具有结构相似性,并可能表现出类似的化学和生物学性质 .
独特性
5-(2-氨基嘧啶-4-基)-2-苯基-1H-吡咯-3-甲酰胺 其独特的结构允许与分子靶标进行独特的相互作用,使其成为研究和开发的宝贵化合物 .
属性
分子式 |
C15H13N5O |
|---|---|
分子量 |
279.30 g/mol |
IUPAC 名称 |
5-(2-aminopyrimidin-4-yl)-2-phenyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C15H13N5O/c16-14(21)10-8-12(11-6-7-18-15(17)20-11)19-13(10)9-4-2-1-3-5-9/h1-8,19H,(H2,16,21)(H2,17,18,20) |
InChI 键 |
VOQXQYXTZZHYBF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[35S]-non-peptide OT antagonist](/img/structure/B10773424.png)
![[11C]Glycylsarcosine](/img/structure/B10773440.png)
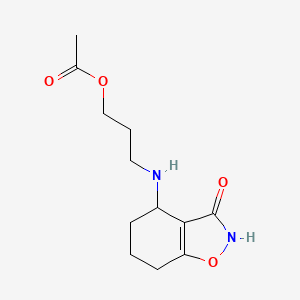

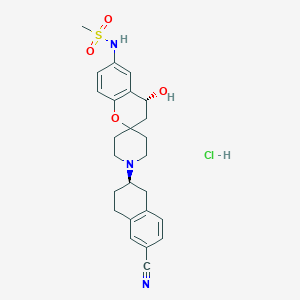
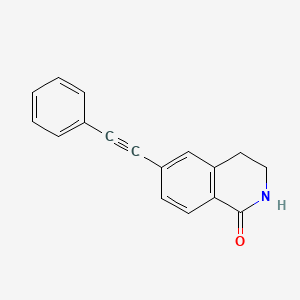
![13-(dimethylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10773478.png)
![4-N-[(2,4-dichlorophenyl)methyl]-2-N-methyl-6-pyridin-2-ylpyrimidine-2,4-diamine](/img/structure/B10773485.png)
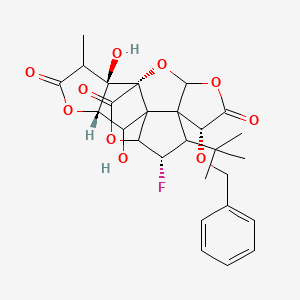
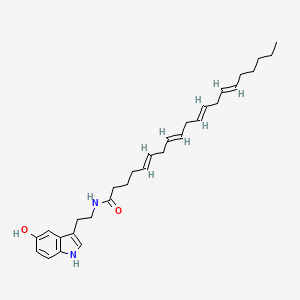
![2-[(2-aminoethyl)(methyl)amino]-N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10773493.png)
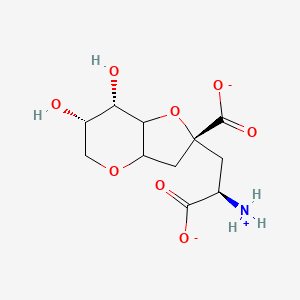
![4-[4-(3-Quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl]morpholine](/img/structure/B10773499.png)

